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In situ hybridization (ISH) is a powerful molecular technique used to visualize and localize

specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved

tissue sections or cell preparations.[11] This method provides critical spatial information about

gene expression, genetic rearrangements, and the presence of pathogens, making it an

invaluable tool in basic research, diagnostics, and drug development.

Key Applications:

Gene Expression Analysis: Determine the spatial distribution of mRNA transcripts within

tissues and organs to understand the cellular localization of gene activity.

Neuroscience: Map the expression of neurotransmitter-related genes in different brain

regions.

Developmental Biology: Visualize the temporal and spatial expression patterns of

developmentally regulated genes in embryos.

Oncology: Identify the overexpression of oncogenes or the presence of viral RNA in tumor

biopsies.

Infectious Disease Research: Detect viral or bacterial nucleic acids in infected tissues.

Drug Development: Assess the on-target and off-target effects of therapeutic candidates by

monitoring changes in gene expression in specific cell types.
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Principles of the Technique:

The core principle of ISH involves the hybridization of a labeled nucleic acid probe to its

complementary target sequence within the sample. The probe, which can be a DNA, RNA, or

oligonucleotide sequence, is labeled with a reporter molecule (e.g., a hapten like digoxigenin

(DIG), a fluorophore, or a radioactive isotope). After hybridization, the unbound probe is

washed away, and the specifically bound probe is detected using an appropriate method. For

hapten-labeled probes, this typically involves an antibody-enzyme conjugate that catalyzes a

colorimetric or fluorescent reaction.

Experimental Protocols: Digoxigenin (DIG)-Labeled
In Situ Hybridization
This protocol provides a detailed methodology for the detection of RNA transcripts in paraffin-

embedded tissue sections using a DIG-labeled antisense RNA probe.

I. Probe Preparation: In Vitro Transcription
This section outlines the generation of a DIG-labeled antisense RNA probe from a linearized

plasmid DNA template.

Materials:

Linearized plasmid DNA containing the target sequence

In vitro transcription kit (e.g., with T7, T3, or SP6 RNA polymerase)

DIG RNA Labeling Mix

RNase-free water, buffers, and tubes

Protocol:

Set up the in vitro transcription reaction on ice in an RNase-free tube.

Incubate the reaction at 37°C for 2-4 hours.

Purify the labeled probe using a spin column or ethanol precipitation.
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Verify the probe integrity and concentration using gel electrophoresis and spectrophotometry.

Component Volume/Amount

Linearized Plasmid DNA 1 µg

10x Transcription Buffer 2 µl

DIG RNA Labeling Mix 2 µl

RNA Polymerase 2 µl

RNase-free Water to 20 µl

II. Tissue Preparation and Pre-treatment
Proper tissue preparation is critical for the success of ISH. This protocol is for formalin-fixed,

paraffin-embedded (FFPE) tissue sections.

Materials:

FFPE tissue sections (5-10 µm) on charged slides

Xylene

Ethanol series (100%, 95%, 70%)

DEPC-treated water

Proteinase K

4% Paraformaldehyde (PFA) in PBS

Protocol:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).
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Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes).

Rinse in DEPC-treated water.

Post-Fixation:

Fix slides in 4% PFA/PBS for 10-20 minutes at room temperature.

Wash in PBS (2 x 5 minutes).

Permeabilization:

Incubate slides in Proteinase K solution (10-20 µg/ml in PBS) at 37°C for 10-30 minutes.

The incubation time is critical and needs to be optimized for the tissue type.

Wash in PBS (2 x 5 minutes).

Acetylation (Optional but Recommended):

Incubate slides in freshly prepared 0.1 M triethanolamine (TEA) buffer.

Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes with

agitation.[12] This step reduces non-specific binding.

Wash in PBS (2 x 5 minutes).

III. Hybridization
Materials:

Hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/ml heparin, 1x Denhardt's solution,

0.1% Tween-20, 500 µg/ml yeast tRNA)

DIG-labeled probe

Humidified chamber

Protocol:
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Dilute the DIG-labeled probe in hybridization buffer to a final concentration of 100-500 ng/ml.

Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

Apply the hybridization solution containing the probe to the tissue sections.

Cover with a coverslip, avoiding air bubbles.

Incubate in a humidified chamber at 55-65°C overnight. The optimal temperature depends

on the probe sequence and length.

IV. Post-Hybridization Washes and Immunodetection
Materials:

Wash buffers (5x SSC, 2x SSC, 0.2x SSC, all with 50% formamide for high stringency)

MABT buffer (Maleic acid buffer with Tween-20)

Blocking solution (e.g., 2% Roche Blocking Reagent in MABT)

Anti-DIG-AP (alkaline phosphatase) antibody conjugate

NBT/BCIP or other AP substrate

Protocol:

Stringency Washes:

Remove coverslips and wash slides in 5x SSC at 65°C for 15 minutes.

Wash in 2x SSC/50% formamide at 65°C for 30 minutes.

Wash in 0.2x SSC/50% formamide at 65°C (2 x 20 minutes).[12]

Rinse in MABT at room temperature.

Immunodetection:
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Block non-specific binding by incubating slides in blocking solution for 1-2 hours at room

temperature.

Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

Wash in MABT (3 x 15 minutes).

Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM

MgCl2, 0.1% Tween-20).

Signal Development:

Incubate slides with NBT/BCIP solution in the dark. Monitor color development (can take

from 30 minutes to overnight).

Stop the reaction by washing in PBS.

Counterstaining and Mounting:

Counterstain with Nuclear Fast Red if desired.

Dehydrate through an ethanol series, clear in xylene, and mount with a permanent

mounting medium.

Step Solution Temperature Duration

Hybridization
Hybridization Buffer +

Probe
55-65°C Overnight

High Stringency Wash

1

2x SSC / 50%

Formamide
65°C 30 minutes

High Stringency Wash

2

0.2x SSC / 50%

Formamide
65°C 2 x 20 minutes

Antibody Incubation
Anti-DIG-AP in

Blocking Buffer
4°C Overnight

Color Development NBT/BCIP Room Temperature 30 min - O/N
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Sample Preparation

Hybridization

Detection

Final Steps

Deparaffinization & Rehydration

Post-Fixation (4% PFA)

Permeabilization (Proteinase K)

Hybridization with DIG-Probe
(Overnight at 65°C)

Stringency Washes

Blocking

Anti-DIG-AP Incubation

Color Development (NBT/BCIP)

Counterstaining

Dehydration & Mounting

Microscopy & Imaging

Plasmid DNA
with Target Insert

Restriction Enzyme
Linearization Linearized DNA Template In Vitro Transcription

(RNA Polymerase, DIG-UTP)
DIG-Labeled

Antisense RNA Probe
Probe Purification

(Spin Column) Purified Probe
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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